

Application Notes and Protocols for Solid-Phase Extraction of DEHP Metabolites

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Compound of Interest		
Compound Name:	DEHP (Standard)	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Di(2-ethylhexyl) phthalate (DEHP) metabolites from biological matrices, primarily urine. These guidelines are intended for use in research, clinical, and drug development settings for the accurate quantification of exposure to DEHP.

Introduction

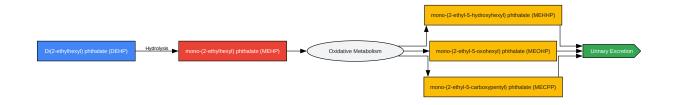
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to human exposure. Monitoring DEHP metabolites in biological fluids like urine is the most reliable method for assessing human exposure levels. Solid-phase extraction (SPE) is a critical sample preparation technique that removes interfering substances and concentrates the analytes of interest, leading to more accurate and sensitive analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DEHP Metabolic Pathway

Following exposure, DEHP is rapidly metabolized in the body. The initial step involves the hydrolysis of DEHP to its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP). MEHP is then further metabolized through oxidation to several secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP). These metabolites are then primarily



excreted in the urine. Understanding this pathway is crucial for selecting the appropriate target analytes for biomonitoring.



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Figure 1: Simplified metabolic pathway of DEHP in humans.

Quantitative Data Summary

The following tables summarize the quantitative performance data for SPE methods used in the analysis of key DEHP metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Metabolites in Urine

Metabolite	LOD (ng/mL)	LOQ (ng/mL)	Reference
MEHP	0.11 - 0.28	0.24 - 0.58	[1]
MEHHP	0.11 - 0.28	0.24 - 0.58	[1]
MEOHP	0.11 - 0.28	0.24 - 0.58	[1]
MECPP	0.11 - 0.90	-	[2][3]

Table 2: Recovery Rates and Reproducibility of SPE for DEHP Metabolites



Metabolite	Recovery Rate (%)	Relative Standard Deviation (RSD) (%)	Reference
MEHP	79 - 102	6.49	[1]
MEHHP	79 - 102	8.21	[1]
MEOHP	79 - 102	3.69	[1]
Multiple Metabolites	~100	<10	[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the solid-phase extraction of DEHP metabolites from human urine.

Protocol 1: Automated Online SPE-HPLC-MS/MS Method

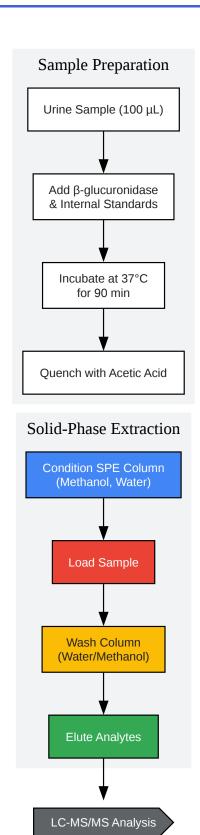
This protocol is adapted from a high-throughput method suitable for large epidemiological studies.[2][3]

- 1. Sample Preparation (Automated)
- Thaw frozen urine samples at room temperature.
- Vortex mix for 10 seconds.
- Centrifuge at 600 x g for 10 minutes to pellet any sediment.
- Transfer 100 μL of the supernatant to a 96-well plate.
- Add 50 μ L of β -glucuronidase solution (from Helix pomatia) to each well to deconjugate the glucuronidated metabolites.
- Add internal standards to each sample.
- Incubate the plate at 37°C for 90 minutes.



- Stop the enzymatic reaction by adding 50 μL of acetic acid.
- 2. Online Solid-Phase Extraction
- SPE Column: Silica-based monolithic column.
- Column Conditioning:
 - Wash with methanol.
 - Equilibrate with water.
- Sample Loading:
 - Inject the prepared 100 μL urine sample onto the SPE column.
- Washing:
 - Wash the SPE column with a water/methanol gradient to remove hydrophilic interferences.
- Elution:
 - Elute the retained analytes from the SPE column directly onto the analytical HPLC column using the HPLC mobile phase.
- 3. HPLC-MS/MS Analysis
- Analytical Column: Silica-based conventional analytical column.
- Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water is commonly used.
- Detection: Tandem mass spectrometry (MS/MS) in negative ion mode.





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Figure 2: General workflow for SPE of DEHP metabolites.



Protocol 2: Manual Offline SPE Method

This protocol is suitable for smaller sample batches and when an automated online system is not available.

- 1. Sample Preparation
- Follow the same sample preparation steps as in Protocol 1 (steps 1.1 to 1.7).
- 2. Solid-Phase Extraction (using C18 cartridges)
- Cartridge Conditioning:
 - Pass 2 mL of methanol through the C18 SPE cartridge.
 - Pass 2 mL of MilliQ water through the cartridge. Do not allow the cartridge to go dry.[1]
- Sample Loading:
 - Load the entire prepared urine sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1.5 mL of MilliQ water to remove salts and other polar interferences.[1]
- Drying:
 - Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
- Elution:
 - Elute the DEHP metabolites with 1 mL of acetonitrile followed by 1 mL of methanol.[1]
- · Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



• Reconstitute the residue in 150 μ L of an acetonitrile:water mixture (e.g., 1:9, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Important Considerations

- Contamination Control: Phthalates are ubiquitous in laboratory environments. It is crucial to
 use phthalate-free labware (glass, stainless steel) and solvents to minimize background
 contamination. Running procedural blanks with each batch of samples is essential to monitor
 for contamination.
- Choice of SPE Sorbent: While C18 is a common choice, other sorbents like polymeric reversed-phase materials (e.g., Oasis HLB) can also provide excellent recovery and are less prone to drying out.
- Method Validation: It is essential to validate the chosen SPE method in your laboratory to
 ensure it meets the required performance characteristics for accuracy, precision, sensitivity,
 and linearity for your specific application. This includes assessing matrix effects from the
 specific biological samples being analyzed.

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